molecular formula C20H16ClFN2O2S2 B12147220 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12147220
M. Wt: 434.9 g/mol
InChI Key: QMQBVSWSBLJOGG-UHFFFAOYSA-N
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Description

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound characterized by its unique structure, which includes a thieno[2,3-d]pyrimidinone core, substituted with various functional groups such as chloro, fluoro, benzyl, sulfanyl, furan, and methyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the thieno[2,3-d]pyrimidinone core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-d]pyrimidinone core.

    Introduction of the furan-2-ylmethyl group: This step involves the alkylation of the core structure with furan-2-ylmethyl halides under basic conditions.

    Substitution with 2-chloro-6-fluorobenzylsulfanyl group: This step involves the nucleophilic substitution reaction where the sulfanyl group is introduced using 2-chloro-6-fluorobenzyl chloride in the presence of a suitable base.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce certain functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, solvents like dichloromethane, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.

    Industry: The compound may be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by:

    Inhibiting enzyme activity: It can bind to and inhibit the activity of certain enzymes, disrupting metabolic pathways.

    Interacting with DNA: The compound may intercalate into DNA, affecting replication and transcription processes.

    Modulating signaling pathways: It can influence various signaling pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific substituents and overall molecular architecture, which can lead to differences in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct reactivity and biological activity.

Properties

Molecular Formula

C20H16ClFN2O2S2

Molecular Weight

434.9 g/mol

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H16ClFN2O2S2/c1-11-12(2)28-18-17(11)19(25)24(9-13-5-4-8-26-13)20(23-18)27-10-14-15(21)6-3-7-16(14)22/h3-8H,9-10H2,1-2H3

InChI Key

QMQBVSWSBLJOGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=C(C=CC=C3Cl)F)CC4=CC=CO4)C

Origin of Product

United States

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